molecular formula C13H14O2 B12903685 2-Ethyl-5-(4-methoxyphenyl)furan CAS No. 62596-42-3

2-Ethyl-5-(4-methoxyphenyl)furan

Cat. No.: B12903685
CAS No.: 62596-42-3
M. Wt: 202.25 g/mol
InChI Key: LDUYIDHSGFALDF-UHFFFAOYSA-N
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Description

2-Ethyl-5-(4-methoxyphenyl)furan is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom This particular compound features an ethyl group at the 2-position and a 4-methoxyphenyl group at the 5-position of the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-(4-methoxyphenyl)furan can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method typically employs palladium catalysts and organoboron reagents under mild and functional group-tolerant conditions .

Another method involves the nitration, oxidation, and esterification of furan derivatives . For instance, nitration of furfural followed by oxidation and esterification can yield various substituted furans .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-(4-methoxyphenyl)furan undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl-containing furans, while substitution reactions can introduce various functional groups onto the furan ring .

Mechanism of Action

The mechanism of action of 2-Ethyl-5-(4-methoxyphenyl)furan involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic and nucleophilic reactions due to the presence of the furan ring and its substituents . These interactions can modulate various biological processes, making it a valuable compound for medicinal chemistry research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-5-(4-methoxyphenyl)furan is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike thiophene, which contains sulfur, this compound contains oxygen, leading to different reactivity and applications .

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable subject for further study and application.

Properties

CAS No.

62596-42-3

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

2-ethyl-5-(4-methoxyphenyl)furan

InChI

InChI=1S/C13H14O2/c1-3-11-8-9-13(15-11)10-4-6-12(14-2)7-5-10/h4-9H,3H2,1-2H3

InChI Key

LDUYIDHSGFALDF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(O1)C2=CC=C(C=C2)OC

Origin of Product

United States

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